molecular formula C16H20Cl2N2 B4141741 4-[[(2-chlorophenyl)methylamino]methyl]-N,N-dimethylaniline;hydrochloride

4-[[(2-chlorophenyl)methylamino]methyl]-N,N-dimethylaniline;hydrochloride

Cat. No.: B4141741
M. Wt: 311.2 g/mol
InChI Key: YJFLVZBKCCSNFV-UHFFFAOYSA-N
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Description

(2-Chlorobenzyl)[4-(dimethylamino)benzyl]amine hydrochloride is a chemical compound that features a benzylamine structure with a 2-chlorobenzyl group and a 4-(dimethylamino)benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[[(2-chlorophenyl)methylamino]methyl]-N,N-dimethylaniline;hydrochloride typically involves the reaction of 2-chlorobenzylamine with 4-(dimethylamino)benzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamine moiety, leading to the formation of corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can convert the nitro groups (if present) to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

Major Products:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzylamine derivatives.

Scientific Research Applications

(2-Chlorobenzyl)[4-(dimethylamino)benzyl]amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[(2-chlorophenyl)methylamino]methyl]-N,N-dimethylaniline;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Chlorobenzylamine: Shares the 2-chlorobenzyl group but lacks the 4-(dimethylamino)benzyl group.

    4-(Dimethylamino)benzylamine: Contains the 4-(dimethylamino)benzyl group but lacks the 2-chlorobenzyl group.

    Benzylamine Derivatives: Various derivatives with different substituents on the benzyl ring.

Uniqueness: (2-Chlorobenzyl)[4-(dimethylamino)benzyl]amine hydrochloride is unique due to the presence of both the 2-chlorobenzyl and 4-(dimethylamino)benzyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

4-[[(2-chlorophenyl)methylamino]methyl]-N,N-dimethylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2.ClH/c1-19(2)15-9-7-13(8-10-15)11-18-12-14-5-3-4-6-16(14)17;/h3-10,18H,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFLVZBKCCSNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNCC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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